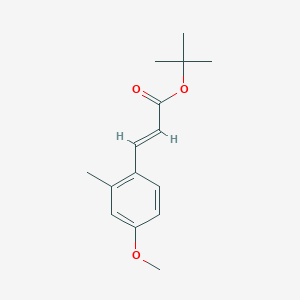
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester is an organic compound belonging to the class of cinnamic acid esters This compound is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester typically involves the esterification of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid with tert-butyl alcohol. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like triethylamine . The reaction is usually carried out at room temperature and monitored using techniques such as FTIR and NMR spectroscopy to confirm the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of (E)-3-(2-Methyl-4-hydroxyphenyl)acrylic acid tert-butyl ester.
Reduction: Formation of (E)-3-(2-Methyl-4-methoxyphenyl)propan-1-ol.
Substitution: Formation of (E)-3-(2-Methyl-4-halophenyl)acrylic acid tert-butyl ester.
科学研究应用
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing blood glucose levels.
相似化合物的比较
Similar Compounds
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Similar in structure but with a different ester group.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-methylbenzoate: Another cinnamic acid ester with a different substitution pattern.
Uniqueness
(E)-3-(2-Methyl-4-methoxyphenyl)acrylic acid tert-butyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
tert-butyl (E)-3-(4-methoxy-2-methylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-10-13(17-5)8-6-12(11)7-9-14(16)18-15(2,3)4/h6-10H,1-5H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDUFLVBIKLNS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

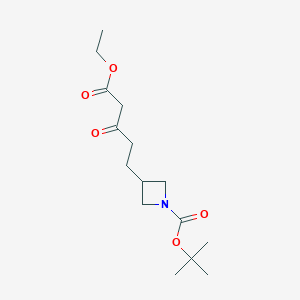
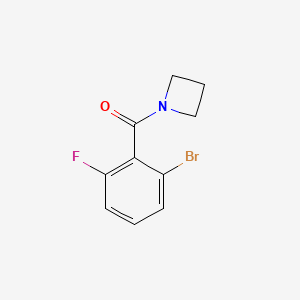
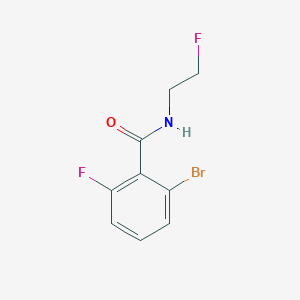
![2-(4-Aminobicyclo[2.2.2]octan-1-yl)acetonitrile hydrochloride](/img/structure/B8157805.png)
![Benzyl (4-(cyanomethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B8157814.png)
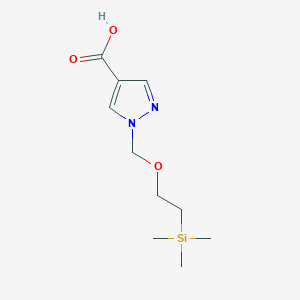
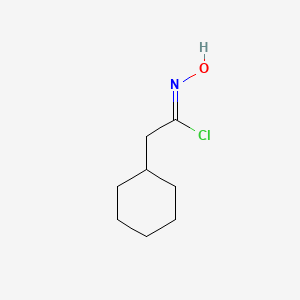
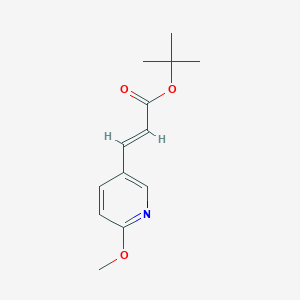

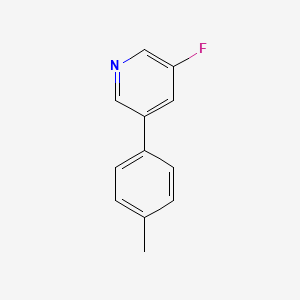
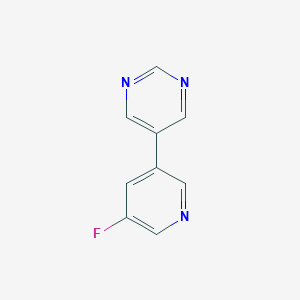
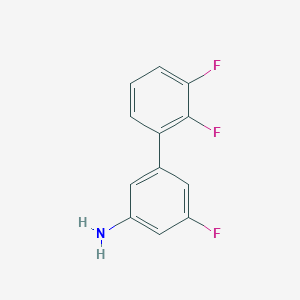
![5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8157866.png)
